

Application Notes and Protocols for Abimtrelevir Antiviral Testing

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Compound of Interest

Compound Name: Abimtrelevir

Cat. No.: B10827822

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These application notes provide a comprehensive guide to the selection of suitable cell lines and detailed protocols for the in vitro antiviral testing of **Abimtrelevir** (VV116), a potent oral antiviral agent against SARS-CoV-2 and other coronaviruses.

Introduction to Abimtrelevir (VV116)

Abimtrelevir, a deuterated derivative of remdesivir, is an orally bioavailable nucleoside analog prodrug.^[1] Upon administration, it is metabolized to its active triphosphate form, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), thereby terminating viral RNA synthesis.^{[1][2]} Its broad-spectrum activity has been demonstrated against various coronaviruses, including SARS-CoV-2 variants of concern, as well as other human and animal coronaviruses.^{[3][4]}

Recommended Cell Lines for Abimtrelevir Testing

The selection of an appropriate cell line is critical for the accurate assessment of **Abimtrelevir**'s antiviral efficacy. The following cell lines have been successfully utilized in published studies and are recommended for antiviral assays.

Table 1: Human Cell Lines for Coronavirus Antiviral Testing

Cell Line	Type	Origin	Susceptible to Virus	Key Features & Applications
Vero E6	Kidney epithelial	African green monkey	SARS-CoV-2	Highly susceptible to a wide range of viruses due to a defective interferon response. Commonly used for virus propagation, plaque assays, and neutralization assays.
VeroE6/TMPRSS2	Kidney epithelial (engineered)	African green monkey	SARS-CoV-2	Vero E6 cells engineered to express TMPRSS2, facilitating viral entry via the spike protein and leading to more efficient viral replication.
Caco-2	Colorectal adenocarcinoma	Human	HCoV-NL63, SARS-CoV-2	Expresses ACE2 and TMPRSS2, mimicking the entry pathway in human intestinal cells.
MRC-5	Lung fibroblast	Human	HCoV-229E	A human diploid cell line suitable for the

				propagation of various viruses.
HCT-8	Ileocecal adenocarcinoma	Human	HCoV-OC43	Human intestinal cell line used for the propagation of specific human coronaviruses.
A549	Lung carcinoma	Human	Respiratory Syncytial Virus (RSV), Influenza	Commonly used for studying respiratory viruses. Can be engineered to express ACE2 for SARS-CoV-2 studies.
Huh-7	Hepatoma	Human	SARS-CoV-2	A human liver cell line that is susceptible to SARS-CoV-2 infection.

Table 2: Animal Cell Lines for Coronavirus Antiviral Testing

Cell Line	Type	Origin	Susceptible to Virus	Key Features & Applications
NCTC clone 929	Fibroblast	Mouse	Mouse Hepatitis Virus (MHV)	Used for studying murine coronaviruses.
CRFK	Kidney	Cat	Feline Infectious Peritonitis Virus (FIPV), Feline Enteric Coronavirus (FECV), Canine Coronavirus (CCoV)	A feline cell line suitable for the propagation and testing of feline and canine coronaviruses.
BHK-21	Kidney	Hamster	Dengue Virus, SARS-CoV-2	A hamster cell line that has been shown to be susceptible to SARS-CoV-2.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard aseptic cell culture techniques should be followed throughout.

Cytotoxicity Assay

Objective: To determine the concentration range of **Abimtrevir** that is non-toxic to the host cells.

Materials:

- Selected cell line (e.g., Vero E6, Caco-2)
- Complete growth medium
- Abimtrevir** (stock solution in DMSO)

- 96-well microplates
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
- Plate reader

Protocol:

- Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
- Incubate the plate at 37°C in a 5% CO₂ incubator.
- Prepare serial dilutions of **Abimtrelevir** in complete growth medium. The final DMSO concentration should be kept below 0.1%.
- After 24 hours, remove the old medium from the cells and add 100 µL of the diluted **Abimtrelevir** to each well. Include a "cells only" control (medium with DMSO) and a "no cells" control (medium only).
- Incubate the plate for 48-72 hours (duration should match the antiviral assay).
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure the signal (luminescence or absorbance) using a plate reader.
- Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the drug concentration.

Viral Yield Reduction Assay

Objective: To quantify the antiviral activity of **Abimtrelevir** by measuring the reduction in infectious virus production.

Materials:

- Selected cell line
- Coronavirus strain of interest

- Infection medium (low serum, e.g., 2% FBS)
- **Abimtrelevir**
- 96-well or 24-well plates
- Reagents for RNA extraction and RT-qPCR or plaque assay

Protocol:

- Seed cells in a suitable plate format and grow to 80-90% confluency.
- Prepare serial dilutions of **Abimtrelevir** in infection medium.
- Remove the growth medium from the cells and wash once with PBS.
- Infect the cells with the virus at a specified multiplicity of infection (MOI) (e.g., 0.01-0.1) for 1 hour at 37°C.
- Remove the virus inoculum, wash the cells with PBS, and add the **Abimtrelevir** dilutions. Include a "virus only" control (no drug).
- Incubate the plate for 24-72 hours, depending on the virus replication cycle.
- Collect the cell culture supernatant.
- Quantify the viral yield using one of the following methods:
 - RT-qPCR: Extract viral RNA from the supernatant and perform quantitative reverse transcription PCR to determine the number of viral genome copies.
 - Plaque Assay: Perform serial dilutions of the supernatant and use it to infect a fresh monolayer of susceptible cells to determine the plaque-forming units (PFU/mL).
- Calculate the 50% effective concentration (EC₅₀), which is the concentration of **Abimtrelevir** that reduces the viral yield by 50% compared to the untreated control.

Plaque Reduction Neutralization Assay

Objective: To determine the EC₅₀ of **Abimtrelovir** by quantifying the inhibition of viral plaque formation.

Materials:

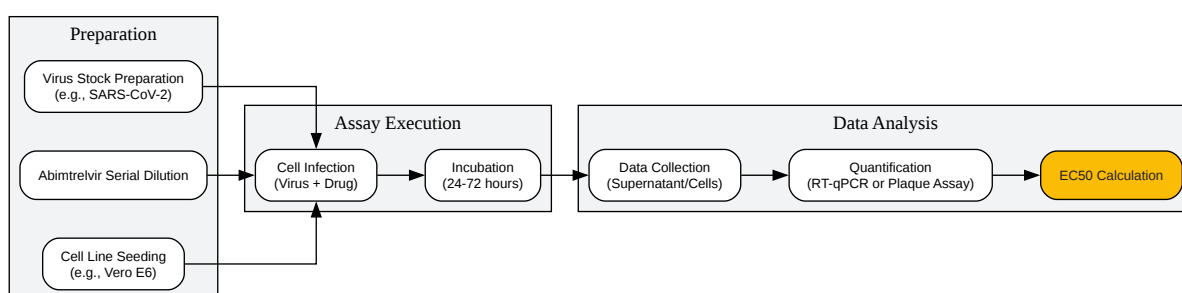
- Susceptible cell line (e.g., Vero E6)
- Coronavirus strain
- **Abimtrelovir**
- 6-well or 12-well plates
- Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
- Crystal violet staining solution

Protocol:

- Seed cells in 6-well or 12-well plates and grow to confluence.
- Prepare serial dilutions of **Abimtrelovir**.
- In a separate tube, mix a standardized amount of virus with each drug dilution and incubate for 1 hour at 37°C.
- Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixture.
- Incubate for 1 hour at 37°C to allow for viral adsorption.
- Remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentration of **Abimtrelovir**.
- Incubate the plates for 2-4 days until plaques are visible.
- Fix the cells with 10% formalin and stain with crystal violet.
- Count the number of plaques in each well.

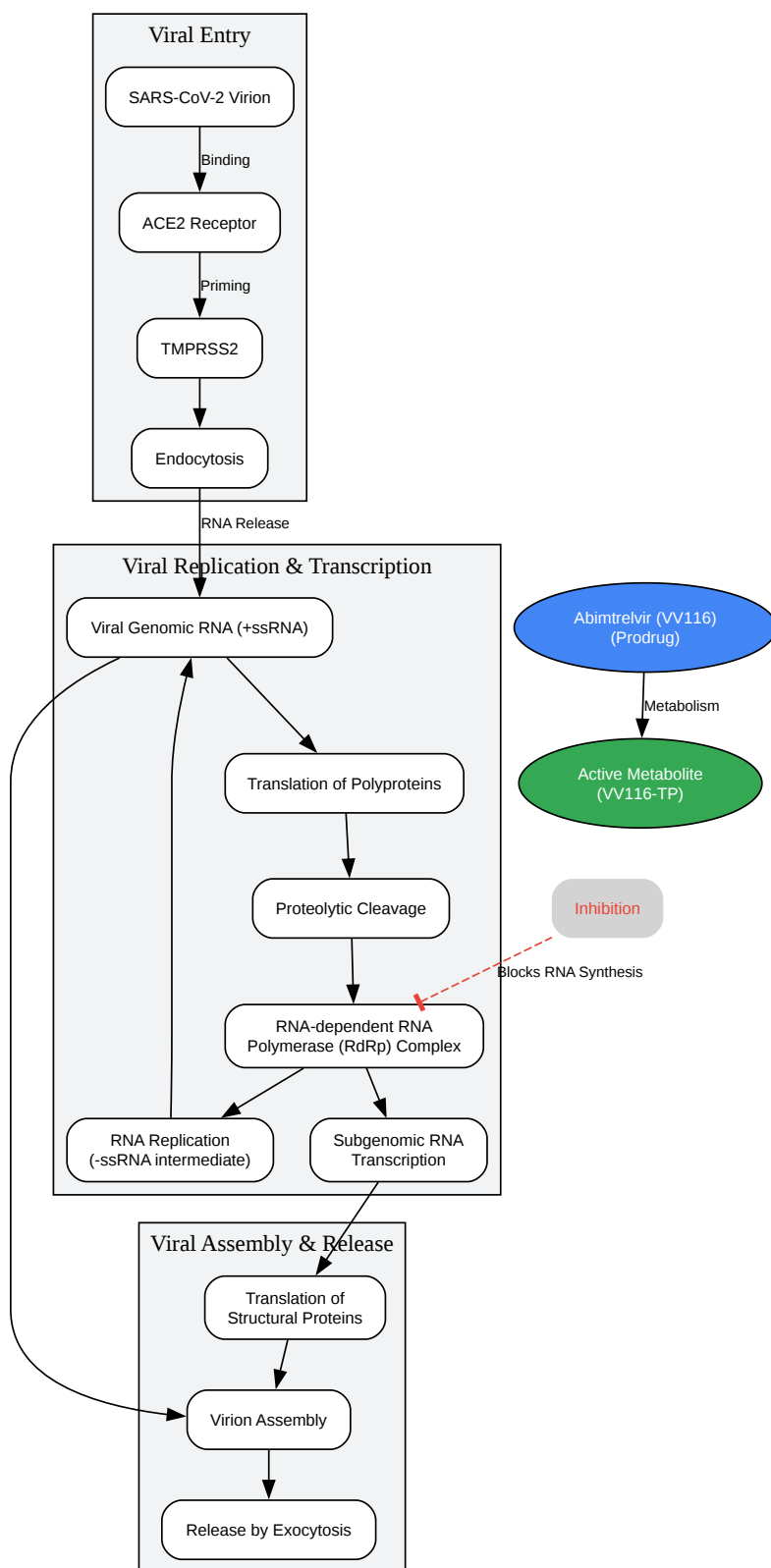
- Calculate the EC_{50} as the drug concentration that reduces the number of plaques by 50% compared to the virus control.

Visualization of Experimental Workflow and Signaling Pathway



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Caption: Experimental workflow for **Abimtrelevir** antiviral testing.



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